5-(Difluoromethoxy)benzene-1,3-dicarboxylic acid
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Overview
Description
5-(Difluoromethoxy)benzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C9H6F2O5 It is a derivative of isophthalic acid, where the hydrogen atoms on the benzene ring are substituted with a difluoromethoxy group and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of isophthalic acid with difluoromethyl ether in the presence of a catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethoxy)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
5-(Difluoromethoxy)benzene-1,3-dicarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Isophthalic Acid: The parent compound without the difluoromethoxy group.
Terephthalic Acid: A similar compound with carboxylic acid groups in the para position.
Phthalic Acid: A related compound with carboxylic acid groups in the ortho position.
Uniqueness
5-(Difluoromethoxy)benzene-1,3-dicarboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
5-(difluoromethoxy)benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O5/c10-9(11)16-6-2-4(7(12)13)1-5(3-6)8(14)15/h1-3,9H,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCSQFWUQGHALI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)OC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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